molecular formula C14H20N2 B3119968 [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine CAS No. 25755-27-5

[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine

Cat. No. B3119968
CAS RN: 25755-27-5
M. Wt: 216.32 g/mol
InChI Key: OUHLNBFIDZWJBT-UHFFFAOYSA-N
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Description

“[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine” is a chemical compound used for pharmaceutical testing . It is also known as 2-[3-(4-Phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(1H)-quinazolinone .


Molecular Structure Analysis

The molecular formula of this compound is C22H23N3O . It has an average mass of 345.438 Da and a monoisotopic mass of 345.184113 Da .


Physical And Chemical Properties Analysis

The compound has a Log Kow (Octanol-Water Partition Coefficient) of 4.83, estimated by the KOWWIN v1.67 . The boiling point is estimated to be 586.43 degrees Celsius, and the melting point is estimated to be 252.97 degrees Celsius . The vapor pressure is estimated to be 5.47E-013 mm Hg at 25 degrees Celsius .

Scientific Research Applications

Analgesic and Sedative Activity

Pain management remains a critical area of research, and compounds with analgesic and sedative properties are highly sought after. Studies have investigated the potential of this compound in alleviating pain and promoting relaxation. Notably, eight derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione were synthesized, and their analgesic activity was confirmed in both the “hot plate” and “writhing” tests. Some of these derivatives exhibited comparable efficacy to morphine. Additionally, they influenced locomotor activity and sleep duration in mice .

Mitochondrial Membrane Potential Modulation

Compound 15, a derivative of our compound of interest, was found to cause a concentration-dependent loss in mitochondrial membrane potential. This effect was accompanied by the activation of caspase-9 and -3, which cleave PARP-1. Furthermore, caspase-8, involved in the extrinsic apoptotic pathway, was also activated .

Synthesis of Pyridine Derivatives

In studies involving the synthesis of pyridine derivatives, partially saturated pyridine intermediates readily react with unsaturated nitriles. This reaction pathway yields α,β-saturated nitriles and corresponding oxidation products, such as nicotinonitriles. Our compound could serve as a valuable starting material in such synthetic routes .

Dihydropyrimidin-2-One Derivatives

The compound’s structure suggests potential for synthesizing 3,4-dihydropyrimidin-2-one derivatives. Researchers have explored fast, solvent-free microwave-assisted procedures to prepare these derivatives, demonstrating the wide scope of this process .

Organocatalysis with N-Heterocyclic Carbenes

One common method for producing 3,4-dihydropyran-2-ones involves organocatalysis with N-heterocyclic carbenes (NHCs). This approach has gained prominence since the annulation of tropones and enals via homoenolate was reported. Our compound could serve as a valuable substrate in this context .

properties

IUPAC Name

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHLNBFIDZWJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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